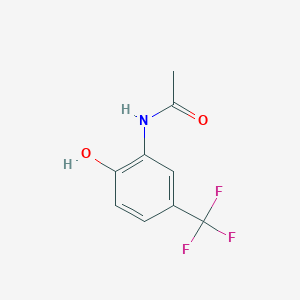

2-Acetamino-4-(trifluoromethyl)phenol

Übersicht

Beschreibung

“2-Acetamino-4-(trifluoromethyl)phenol” is a compound that belongs to the class of organic compounds known as trifluoromethylbenzenes . These are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups . The molecular formula of this compound is C7H5F3O .

Synthesis Analysis

The synthesis of trifluoromethylphenols and their derivatives has been a topic of interest in various research studies . The trifluoromethyl group is strongly electron-withdrawing, which can influence the reactivity and properties of the compound . In one study, 4-trifluoromethyl-2H-chromenes were synthesized via the reaction of 2-(trifluoroacetyl)phenols with vinyltriphenylphosphonium chloride .

Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. The molecular formula of this compound is C7H5F3O . The average mass is 162.109 Da and the monoisotopic mass is 162.029251 Da .

Chemical Reactions Analysis

The chemical reactions involving “this compound” can be complex and depend on various factors. For instance, the presence of a trifluoromethyl group in the para-position of the phenolic ring can improve drug potency by lowering the pK a of the cyclic carbamate, which makes a key hydrogen bonding interaction with the protein .

Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” can be determined using various techniques. The molecular formula of this compound is C7H5F3O . The average mass is 162.109 Da and the monoisotopic mass is 162.029251 Da .

Wissenschaftliche Forschungsanwendungen

Antioxidant and Radical Scavenging Activity

2-Acetamino-4-(trifluoromethyl)phenol, related to compounds like acetaminophen, demonstrates notable antioxidant properties. The study by Dinis, Maderia, and Almeida (1994) highlights the role of similar phenolic compounds in inhibiting lipid peroxidation and acting as peroxyl radical scavengers. These properties suggest their potential in mitigating oxidative stress-related cellular damage (Dinis, Maderia, & Almeida, 1994).

Photocatalytic Degradation

Jallouli et al. (2017) explored the photocatalytic degradation of acetaminophen, a compound structurally related to this compound, using TiO2 nanoparticles. Their findings indicate that such compounds can be effectively degraded under UV light, a process significant for water treatment and pollution reduction (Jallouli, Elghniji, Trabelsi, & Ksibi, 2017).

Electrochemical Detection

The electrochemical properties of related compounds like paracetamol have been studied by Fanjul-Bolado et al. (2009), suggesting the potential of this compound in electrochemical sensors and analytical applications (Fanjul-Bolado, Lamas-Ardisana, Hernández-Santos, & Costa-García, 2009).

Anticancer, Anti-Inflammatory, and Analgesic Activities

Rani et al. (2014) examined the potential of synthesized 2-(substituted phenoxy) acetamide derivatives for anticancer, anti-inflammatory, and analgesic activities. Given the structural similarity, this compound may hold similar therapeutic potentials (Rani, Pal, Hegde, & Hashim, 2014).

Photoreactions in Different Solvents

The study of photoreactions of flutamide, which has structural similarities to this compound, by Watanabe et al. (2015) in different solvents can provide insights into the photostability and photochemical behavior of this compound (Watanabe, Fukuyoshi, & Oda, 2015).

Eigenschaften

IUPAC Name |

N-[2-hydroxy-5-(trifluoromethyl)phenyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO2/c1-5(14)13-7-4-6(9(10,11)12)2-3-8(7)15/h2-4,15H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLRHQQAQHBXWCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=CC(=C1)C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

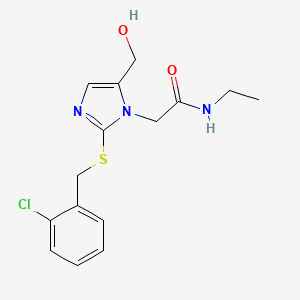

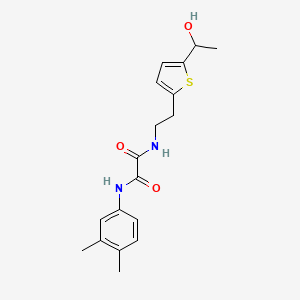

![N'-(benzenesulfonyl)-2-[(1-phenyl-1,2,4-triazol-3-yl)oxy]ethanimidamide](/img/structure/B2431051.png)

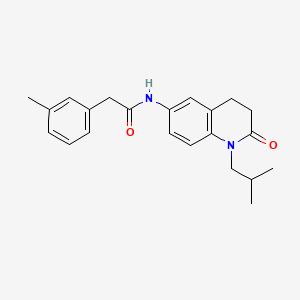

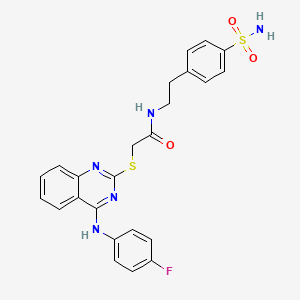

![1-(2-Ethoxybenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2431056.png)

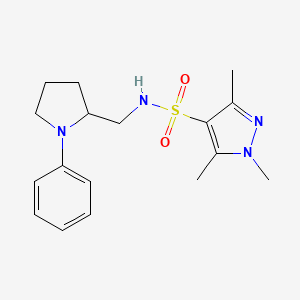

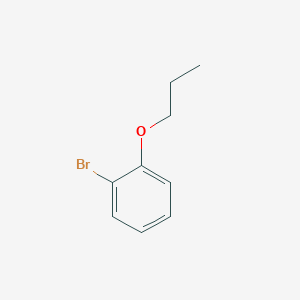

![Methyl 4-amino-2-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoate;hydrochloride](/img/structure/B2431058.png)

![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(1-phenylethyl)acetamide](/img/structure/B2431059.png)

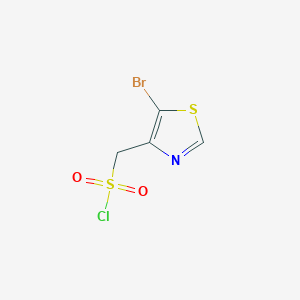

![(2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-[(3,5-dimethylphenyl)amino]prop-2-enenitrile](/img/structure/B2431063.png)